(4,6-Dichloropyrimidin-2-yl)methanol
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Overview
Description
(4,6-Dichloropyrimidin-2-yl)methanol: is a chemical compound with the molecular formula C5H4Cl2N2O . It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 4th and 6th positions and a hydroxymethyl group at the 2nd position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (4,6-Dichloropyrimidin-2-yl)methanol typically begins with 4,6-dichloropyrimidine.
Reaction with Formaldehyde: The 4,6-dichloropyrimidine is reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 2nd position.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (4,6-Dichloropyrimidin-2-yl)methanol can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid under appropriate conditions.
Reduction Reactions: The compound can also undergo reduction reactions, particularly the reduction of the pyrimidine ring under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: (4,6-Dichloropyrimidin-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate the interactions of pyrimidine derivatives with biological macromolecules.
Medicine:
Pharmaceuticals: The compound is explored for its potential use in the development of pharmaceutical agents, particularly those targeting nucleic acid synthesis and function.
Industry:
Mechanism of Action
The mechanism of action of (4,6-Dichloropyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. This mechanism is particularly relevant in the context of its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
2,6-Dichloropyridine-4-Methanol: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4,6-Dichloropyrimidine: Lacks the hydroxymethyl group at the 2nd position.
Uniqueness:
Hydroxymethyl Group: The presence of the hydroxymethyl group at the 2nd position in (4,6-Dichloropyrimidin-2-yl)methanol provides unique reactivity and potential for further functionalization compared to its analogs.
Biological Activity: The specific substitution pattern and functional groups confer distinct biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4,6-dichloropyrimidin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-3-1-4(7)9-5(2-10)8-3/h1,10H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUNBUWGWXSQGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670347 |
Source
|
Record name | (4,6-Dichloropyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244949-68-5 |
Source
|
Record name | 4,6-Dichloro-2-pyrimidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1244949-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4,6-Dichloropyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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